1-Benzenesulfonyloxy-1,2,3-benzotriazole
Overview
Description
1-Benzenesulfonyloxy-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzenesulfonyloxy-1,2,3-benzotriazole can be synthesized through several methods. One common method involves the reaction of 1,2,3-benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulfonyloxy-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzenesulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
1-Benzenesulfonyloxy-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzotriazole moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzenesulfonyloxy-1,2,3-benzotriazole involves its ability to act as a leaving group in substitution reactions. The benzenesulfonyloxy group can be displaced by nucleophiles, facilitating the formation of new chemical bonds. Additionally, the compound’s stability and electronic properties make it an effective reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxybenzotriazole: Similar in structure but with a hydroxyl group instead of a benzenesulfonyloxy group.
1-Benzotriazolyl-3,3-dimethylbutan-2-one: Another benzotriazole derivative with different substituents.
Uniqueness
1-Benzenesulfonyloxy-1,2,3-benzotriazole is unique due to its specific functional group, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic organic chemistry as a versatile reagent and intermediate .
Properties
IUPAC Name |
benzotriazol-1-yl benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-19(17,10-6-2-1-3-7-10)18-15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPIODIIWKKJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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